molecular formula C17H13N3OS B4509342 N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4509342
M. Wt: 307.4 g/mol
InChI Key: GLGMIOFIQONWOG-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” is a synthetic organic compound that features both benzothiazole and indole moieties. Compounds containing these structures are often of interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Future Directions

The compound shows promising antibacterial activity, especially against Staphylococcus aureus . Future research could focus on further evaluating its antibacterial properties, exploring its potential applications in medicine, and optimizing its synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” typically involves the following steps:

    Formation of Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and indole moieties through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, compounds containing benzothiazole and indole moieties are often studied for their potential biological activities. This compound could be investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, such compounds might be explored as potential drug candidates. Their ability to interact with various biological targets makes them promising leads for the development of new therapeutics.

Industry

In industry, “this compound” could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” would depend on its specific biological activity. Generally, compounds with benzothiazole and indole moieties can interact with various molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

Uniqueness

“N-(1,3-benzothiazol-2-yl)-2-(1H-indol-1-yl)acetamide” is unique due to the combination of benzothiazole and indole moieties in a single molecule. This dual functionality can lead to a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(11-20-10-9-12-5-1-3-7-14(12)20)19-17-18-13-6-2-4-8-15(13)22-17/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMIOFIQONWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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